molecular formula C16H9F2N3S2 B2608261 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-64-8

2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No.: B2608261
CAS No.: 379255-64-8
M. Wt: 345.39
InChI Key: OMOFPUPHTVCBEI-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a potent, selective, and allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2 (PTPN11). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-MAPK signaling pathway. Gain-of-function mutations in SHP2 are associated with Noonan syndrome and are a recognized oncogenic driver in various cancers, such as juvenile myelomonocytic leukemia, and it also plays a key role in mediating resistance to targeted therapies . This compound exerts its effect by binding to a tunnel-like allosteric site of SHP2, stabilizing it in an auto-inhibited closed conformation, thereby blocking its phosphatase activity and subsequent signal transduction. This mechanism effectively suppresses the RAS-ERK signaling cascade in cancer cells dependent on RTK or oncogenic RAS signaling . Its primary research value lies in dissecting the role of SHP2 in cellular proliferation, survival, and differentiation, and in investigating combination treatment strategies to overcome drug resistance in oncology, particularly in the context of KRAS-mutant and RTK-driven cancers. Preclinical studies have demonstrated that SHP2 inhibition can suppress tumor growth and synergize with other anticancer agents .

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3S2/c17-9-5-6-12(11(18)7-9)20-15(22)10(8-19)16-21-13-3-1-2-4-14(13)23-16/h1-7,21H,(H,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWLMHYJPCFDTL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=C(C=C3)F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=C(C=C3)F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-carboxylic acid with 2,4-difluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Mechanistic Analysis

The synthesis mechanism likely involves nucleophilic aromatic substitution or coupling reactions facilitated by the benzothiazole moiety. While no direct mechanistic data exists for this compound, analogous benzothiazole derivatives undergo reactions through:

  • Knoevenagel-Michael tandem reactions (as seen in pyrimido[2,1-b]benzothiazole synthesis) .

  • Intramolecular cyclization post-alkylation or acylation steps .

Proposed intermediates may include iminium ion formations or alkene intermediates during the condensation process .

Reaction Optimization

  • Solvent selection : Aprotic solvents (dichloromethane) are preferred to maintain reaction efficiency.

  • Temperature control : Reactions are often conducted at moderate temperatures (e.g., 60°C) to balance reaction speed and side-product formation .

  • Purification : Column chromatography or filtration/washing with solvents (e.g., diethyl ether) are used to isolate the product .

Table 1: Reaction Conditions for Similar Benzothiazole Derivatives

ParameterTypical Values
Temperature60°C
Reaction time3–5 hours
Yield range60–72%

Industrial Production Methods

  • Continuous flow chemistry : Enhances scalability and heat/mass transfer efficiency.

  • Microwave-assisted synthesis : Accelerates reaction rates and improves yields.

  • Ultrasonic irradiation : Facilitates bond formation and reduces reaction times.

Chemical Reactivity and Stability

The compound’s reactivity stems from its functional groups:

  • Benzothiazole ring : Susceptible to electrophilic substitution.

  • Sulfanyl group : Labile under acidic or basic conditions.

  • Nitrile group : Stable but reactive in nucleophilic addition reactions.

Storage recommendations include room-temperature conditions in airtight containers to avoid degradation .

Analytical Characterization

  • Spectroscopic methods :

    • ¹H NMR : Identifies aromatic protons and functional group environments .

    • IR : Confirms nitrile (C≡N) and amine (N-H) stretches .

    • Mass spectrometry : Verifies molecular weight and fragmentation patterns .

Table 2: Key Analytical Techniques

TechniquePurpose
¹H NMRStructural confirmation
IRFunctional group identification
Mass spectrometryMolecular weight verification

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds containing benzothiazole derivatives often exhibit anticancer properties. Studies have shown that the incorporation of difluorophenyl groups enhances the cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against a range of pathogens. The presence of sulfanyl and nitrile functional groups may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in disease pathways, such as kinases or proteases. This inhibition can lead to therapeutic effects in conditions like cancer or inflammatory diseases .

Material Science Applications

  • Organic Electronics : The unique electronic properties of 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices .
  • Sensors : Due to its fluorescent properties, this compound is being explored as a potential sensor material for detecting environmental pollutants or biological analytes. The sensitivity and specificity of the sensor can be tuned by modifying the chemical structure .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including the target compound, for their anticancer efficacy against breast cancer cells. Results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a study published by Antimicrobial Agents and Chemotherapy, researchers tested various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the target compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Mechanism of Action

The mechanism by which 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Modifications: Benzothiazole vs. Benzimidazole

Compound A: 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1)

  • Core : Replaces benzothiazole with benzimidazole (two nitrogens instead of sulfur and nitrogen).
  • Substituents : 3-Trifluoromethylphenyl (strong electron-withdrawing) vs. 2,4-difluorophenyl (moderate electron-withdrawing).
  • Key Differences :
    • Electronic Effects : Benzimidazole’s dual nitrogen atoms increase hydrogen-bonding capacity compared to benzothiazole’s sulfur.
    • Lipophilicity : The trifluoromethyl group in Compound A increases logP (predicted ~3.2) versus the target compound’s logP (~2.8).
    • Molecular Weight : Compound A (328.3 g/mol) is lighter due to the absence of sulfur in the core.

Substituent Variations: Sulfanyl vs. Sulfonyl

Compound B: 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone (CAS 914349-78-3)

  • Core : Retains benzothiazole but adds a sulfonyl (-SO₂) group and imidazolidine ring.
  • Key Differences: Reactivity: Sulfonyl groups are oxidatively stable, whereas the target compound’s sulfanyl group may form disulfide bonds or interact with metal ions. Solubility: Sulfonyl groups improve aqueous solubility compared to sulfanyl.

Fluorophenyl Substituent Analogs

Compound C: 1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-methylamino)-2-propanol

  • Core: Replaces benzothiazole with triazole and propanol.
  • Substituents: Retains 2,4-difluorophenyl but adds a polar propanol group.
  • Key Differences: Polarity: Compound C’s hydroxyl group increases hydrophilicity (logP ~1.5). Biological Activity: The triazole-propanol structure is common in antifungal agents (e.g., fluconazole analogs), whereas the target compound’s nitrile group may confer electrophilic reactivity.

Data Table: Structural and Predicted Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Hydrogen Bond Acceptors
Target Compound Benzothiazole 2,4-Difluorophenylamino, sulfanyl 360.4 2.8 6
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Benzimidazole 3-Trifluoromethylphenyl 328.3 3.2 7
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone Benzothiazole Phenylsulfonyl, imidazolidine 497.6 3.5 8
1-(1H-1,2,4-Triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-methylamino)-2-propanol Triazole 2,4-Difluorophenyl, propanol 315.3 1.5 5

Research Findings and Implications

  • Metabolic Stability: The target compound’s 2,4-difluorophenyl group likely enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Reactivity : The sulfanyl group may facilitate interactions with cysteine residues in enzymes, a feature absent in sulfonyl or trifluoromethyl analogs .
  • Biological Targets : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The propenenitrile group in the target compound could act as a Michael acceptor, enabling covalent binding to targets .

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a benzothiazole derivative that has garnered interest due to its potential biological activities. Benzothiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2Z)-2-(1,3-benzothiazol-2-yl)-3-(2,4-difluoroanilino)-3-sulfanyl-2-propenenitrile
  • Molecular Formula : C16H12F2N3S2
  • Molecular Weight : 365.41 g/mol

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities. The specific compound has shown promise in the following areas:

  • Antimicrobial Activity :
    • A study highlighted that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one discussed demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Properties :
    • Benzothiazole derivatives have been evaluated for their anticancer effects. A related compound showed high antiproliferative activity against human macrophage cell lines (U-937) when compared to standard drugs like etoposide .
  • CNS Activity :
    • Compounds with a benzothiazole moiety have been studied for their neuroprotective effects. Some derivatives exhibited anticonvulsant properties without significant neurotoxicity .

Antimicrobial Efficacy

A study published in Antibiotics reported on a series of benzothiazole-containing compounds that exhibited potent antibacterial activity. The compound tested had a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

CompoundMIC (µg/mL)Target Bacteria
2bF8Staphylococcus aureus
2eC16Enterococcus faecalis

Anticancer Activity

In a comparative study of various benzothiazole derivatives, the compound demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity to non-cancerous cells (IC50 > 100 µg/mL) .

Cell LineIC50 (µg/mL)Remarks
U-937 (Cancer)0.5High antiproliferative activity
MCF-10A (Non-Cancer)>100Low cytotoxicity

The mechanism through which benzothiazole derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For example, some compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.

Q & A

Q. Q. How can isotopic labeling (34S^{34}\text{S}) elucidate the sulfanyl group’s role in metabolic pathways?

  • Methodological Answer : Synthesize 34S^{34}\text{S}-labeled analogs via H_2$$^{34}\text{S} gas thiolation. Track isotopic distribution using LC-MS/MS in in vitro hepatocyte models. Compare with unlabeled controls to distinguish enzymatic vs. non-enzymatic transformations.

Q. Q. What in silico approaches predict the compound’s environmental fate (e.g., biodegradation, bioaccumulation)?

  • Methodological Answer : Use EPI Suite™ to estimate logPP (octanol-water partition coefficient) and BIOWIN models for biodegradability. Validate predictions with OECD 301D ready biodegradability tests. Cross-reference with INCHEMBIOL project frameworks () for long-term environmental impact analysis .

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